molecular formula C15H10F4O4 B14060851 (4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid

(4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid

Cat. No.: B14060851
M. Wt: 330.23 g/mol
InChI Key: IAGGKQNSYSGYAX-UHFFFAOYSA-N
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Description

(4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is a biphenyl derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a biphenyl core substituted with a fluoro group and a trifluoromethoxy group, along with a hydroxyacetic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.

    Introduction of Functional Groups: The fluoro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions. The hydroxyacetic acid moiety can be added via esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize reaction conditions and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluoro and trifluoromethoxy groups enhances its potential for various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H10F4O4

Molecular Weight

330.23 g/mol

IUPAC Name

2-[5-fluoro-2-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C15H10F4O4/c16-9-3-6-11(12(7-9)13(20)14(21)22)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)

InChI Key

IAGGKQNSYSGYAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(C(=O)O)O)OC(F)(F)F

Origin of Product

United States

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